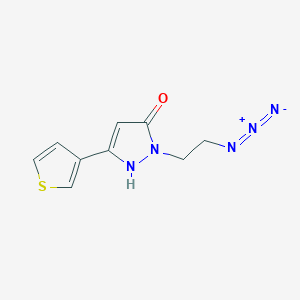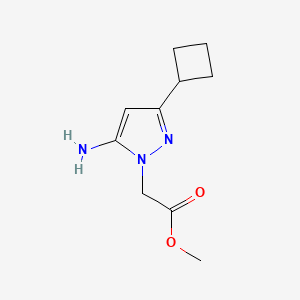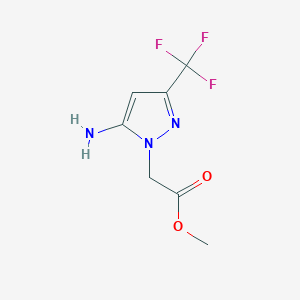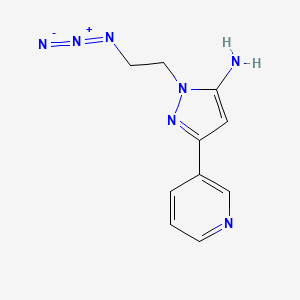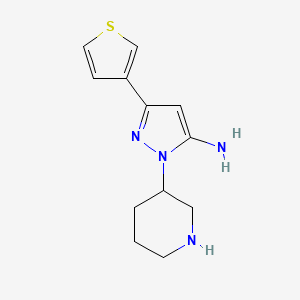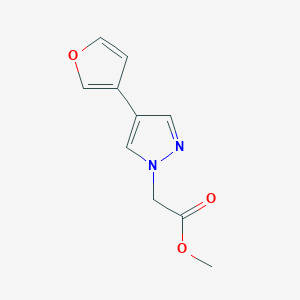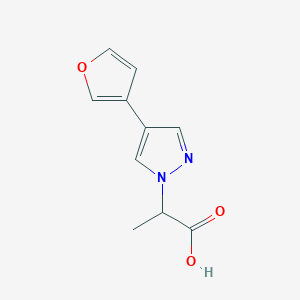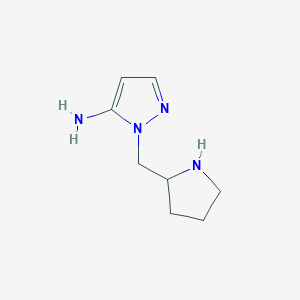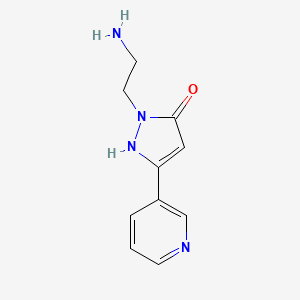
1-(2-aminoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol
説明
1-(2-Aminoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol, also known as Pyrazole-2-carboxylic acid ethyl ester, is a heterocyclic compound belonging to the class of pyrazoles. It is a white to off-white crystalline solid with a molecular formula of C7H9N3O2 and a molecular weight of 169.16 g/mol. Pyrazole-2-carboxylic acid ethyl ester is an important intermediate used in the synthesis of many drugs and compounds, such as the anti-inflammatory drug naproxen.
科学的研究の応用
Heterocyclic Compound Synthesis
The development of efficient methods for synthesizing polyfunctional N-heterocycles, such as pyrazolo[1,5-a]pyrimidine derivatives, is a significant area of research. These compounds are of biomedical importance due to their broad spectrum of biological activities and have also attracted interest in materials science for their photophysical properties. The synthesis often involves reactions with 1,3-biselectrophilic reagents, highlighting the importance of understanding the regioselectivity and nucleophilicity of the involved nitrogen atoms (Moustafa et al., 2022).
Ligand Design for Metal Complexation
Improved synthesis methods for compounds like 1H-pyrazole have been developed, facilitating the creation of ligands for metal salts complexation. These ligands are candidates for the simultaneous complexation of metal cations and anions, demonstrating the compound's utility in creating complex metal-organic frameworks and potential applications in catalysis and material science (Pask et al., 2006).
Photoluminescence and OLED Applications
Research into the photophysical properties of pyrazole derivatives, particularly those involving Pt(II) complexes with pyrazole chelates, has led to the development of mechanoluminescent materials and highly efficient organic light-emitting diodes (OLEDs). These studies showcase the compound's potential in creating advanced photoluminescent materials for lighting and display technologies (Huang et al., 2013).
Anticancer and Antibacterial Agents
Derivatives of 1H-pyrazole have been explored as potential COX-2 inhibitors, highlighting their relevance in designing new therapeutic agents. The synthesis of various derivatives demonstrates the compound's versatility and potential in drug development, particularly for anti-inflammatory and anticancer applications (Patel et al., 2004).
特性
IUPAC Name |
2-(2-aminoethyl)-5-pyridin-3-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-3-5-14-10(15)6-9(13-14)8-2-1-4-12-7-8/h1-2,4,6-7,13H,3,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOXPRLQVIUXMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=O)N(N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



